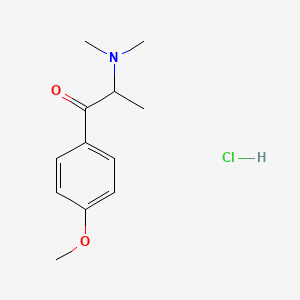

4-methoxy-N,N-Dimethylcathinone (hydrochloride)

描述

4-甲氧基-N,N-二甲基卡西酮(盐酸盐): 是一种合成卡西酮,属于一类与天然兴奋剂卡西酮结构相关的化合物,卡西酮存在于卡特叶植物中。 该化合物以其精神活性而闻名,通常用作法医和毒理学研究中的分析参考标准 .

作用机制

4-甲氧基-N,N-二甲基卡西酮(盐酸盐)主要通过作为兴奋剂发挥其作用。它会增加大脑中多巴胺、去甲肾上腺素和血清素等神经递质的释放。这是通过抑制这些神经递质的再摄取实现的,导致突触浓度增加以及突触后受体刺激时间延长。 该化合物靶向单胺转运体,特别是多巴胺转运体,它在其兴奋剂作用中起着至关重要的作用 .

生化分析

Biochemical Properties

4-methoxy-N,N-Dimethylcathinone (hydrochloride) plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with various enzymes, proteins, and biomolecules. One of the primary interactions is with monoamine transporters, including the dopamine transporter (DAT) and serotonin transporter (SERT). The compound promotes the release of monoamines, leading to increased levels of dopamine and serotonin in the synaptic cleft . This interaction is crucial for understanding its psychoactive effects and potential therapeutic applications.

Cellular Effects

4-methoxy-N,N-Dimethylcathinone (hydrochloride) affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the activity of key signaling pathways, such as the cAMP/PKA pathway, which plays a role in regulating cellular responses to neurotransmitters . Additionally, it can impact gene expression by modulating the activity of transcription factors involved in the regulation of neurotransmitter synthesis and release .

Molecular Mechanism

The molecular mechanism of 4-methoxy-N,N-Dimethylcathinone (hydrochloride) involves its binding interactions with monoamine transporters. The compound acts as a substrate for DAT and SERT, leading to the inhibition of monoamine reuptake and subsequent increase in extracellular monoamine levels . This mechanism is similar to that of other cathinones and is responsible for its psychoactive effects. Additionally, the compound may inhibit or activate specific enzymes involved in neurotransmitter metabolism, further influencing its overall effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-methoxy-N,N-Dimethylcathinone (hydrochloride) can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under controlled conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential changes in neurotransmitter levels and cellular responses over time .

Dosage Effects in Animal Models

The effects of 4-methoxy-N,N-Dimethylcathinone (hydrochloride) vary with different dosages in animal models. At lower doses, the compound may produce mild psychoactive effects, while higher doses can lead to more pronounced behavioral changes and potential toxicity . Threshold effects have been observed, indicating that there is a specific dosage range where the compound’s effects are most significant . Toxic or adverse effects at high doses include hyperactivity, increased heart rate, and potential neurotoxicity .

Metabolic Pathways

4-methoxy-N,N-Dimethylcathinone (hydrochloride) is involved in various metabolic pathways. It undergoes phase I and phase II metabolism, including N-demethylation, reduction of the β-ketone group, and hydroxylation of the phenyl ring . These metabolic processes result in the formation of several metabolites, which can further influence the compound’s overall effects. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound .

Transport and Distribution

The transport and distribution of 4-methoxy-N,N-Dimethylcathinone (hydrochloride) within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by monoamine transporters, including DAT and SERT . This transport mechanism allows the compound to accumulate in specific tissues, such as the brain, where it exerts its psychoactive effects .

Subcellular Localization

The subcellular localization of 4-methoxy-N,N-Dimethylcathinone (hydrochloride) is influenced by its interactions with targeting signals and post-translational modifications. The compound is primarily localized in the synaptic vesicles of neurons, where it modulates neurotransmitter release . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .

准备方法

合成路线和反应条件: 4-甲氧基-N,N-二甲基卡西酮(盐酸盐)的合成通常涉及以下步骤:

起始原料: 合成从 4-甲氧基苯丙酮开始。

胺的引入: 4-甲氧基苯丙酮在还原剂(如氰基硼氢化钠)存在下与二甲胺进行还原胺化反应。

盐酸盐的形成: 然后将生成的 4-甲氧基-N,N-二甲基卡西酮通过用盐酸处理转化为其盐酸盐。

工业生产方法: 4-甲氧基-N,N-二甲基卡西酮(盐酸盐)的工业生产方法类似于实验室合成,但规模更大,并针对更高收率和纯度进行了优化。 这涉及使用大型反应器,精确控制反应条件以及重结晶等纯化技术 .

化学反应分析

反应类型:

氧化: 4-甲氧基-N,N-二甲基卡西酮(盐酸盐)可以发生氧化反应,通常导致形成相应的酮或羧酸。

还原: 该化合物的还原会导致仲胺或醇的形成。

取代: 芳环上的甲氧基可以参与亲电芳香取代反应。

常用试剂和条件:

氧化: 高锰酸钾或三氧化铬等试剂。

还原: 氢化铝锂或硼氢化钠等试剂。

取代: 涉及亲电试剂如溴或氯化剂的条件。

主要产物:

氧化: 形成 4-甲氧基苯丙酮或 4-甲氧基苯甲酸。

还原: 形成 4-甲氧基-N,N-二甲基苯丙胺。

取代: 卤代衍生物的形成.

科学研究应用

化学: 4-甲氧基-N,N-二甲基卡西酮(盐酸盐)用作分析化学中的参考标准,用于法医样本中合成卡西酮的鉴定和定量。

生物学: 在生物学研究中,这种化合物因其对神经递质系统的影响而被研究,特别是它与多巴胺和血清素转运体的相互作用。

医学: 虽然没有用于治疗,但它因其对中枢神经系统的影响以及与其他精神活性物质的相似性而被研究。

相似化合物的比较

类似化合物:

- 4-甲基-N,N-二甲基卡西酮(盐酸盐)

- N,N-二甲基卡西酮(盐酸盐)

- 4-氯-N,N-二甲基卡西酮(盐酸盐)

比较: 4-甲氧基-N,N-二甲基卡西酮(盐酸盐)由于芳环上存在甲氧基而具有独特性,这影响了它的药理特性和代谢途径。与 4-甲基-N,N-二甲基卡西酮(盐酸盐)相比,甲氧基提供了不同的电子和空间效应,可能改变了它与生物靶标的相互作用。 类似化合物中不同取代基(例如,甲基、氯)的存在会导致效力、作用持续时间和代谢稳定性的变化 .

属性

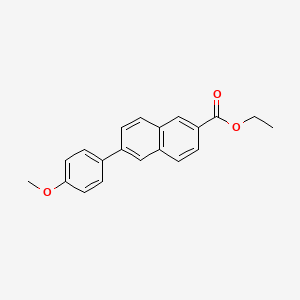

IUPAC Name |

2-(dimethylamino)-1-(4-methoxyphenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-9(13(2)3)12(14)10-5-7-11(15-4)8-6-10;/h5-9H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYJRDVVNSUBJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)OC)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101344446 | |

| Record name | 4-Methoxy-N,N-dimethylcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089307-23-2 | |

| Record name | 4-Methoxy-N,N-dimethylcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1089307232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-N,N-dimethylcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHOXY-N,N-DIMETHYLCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR3CC47DAT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-4,7-Methanopyrrolo[2,3-c]pyridine](/img/structure/B590855.png)

![3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate](/img/structure/B590858.png)

![(4S)-4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B590862.png)

![5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate](/img/structure/B590863.png)

![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B590869.png)